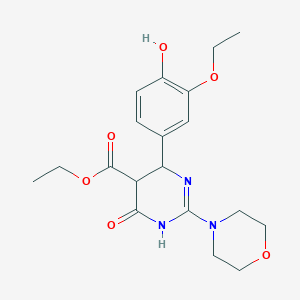
Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-morpholino-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as ethyl acetoacetate, 3-ethoxy-4-hydroxybenzaldehyde, and morpholine.
Condensation Reaction: The initial step involves a condensation reaction between ethyl acetoacetate and 3-ethoxy-4-hydroxybenzaldehyde in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization with morpholine under controlled conditions to form the pyrimidine ring.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(4-hydroxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-(3-methoxy-4-hydroxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the ethoxy group, which may impart distinct chemical and biological properties compared to similar compounds
Biological Activity
Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-morpholino-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H22N2O5, and it has a molecular weight of 342.38 g/mol. The structure features a pyrimidine ring, an ethoxy group, and a morpholino group, which contribute to its biological properties.
- Antioxidant Activity : The presence of the hydroxyphenyl group enhances the compound's ability to scavenge free radicals, thus exhibiting antioxidant properties.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by modulating key signaling pathways such as the MEK/ERK pathway.
- Calcium Channel Modulation : Similar compounds have been shown to interact with calcium channels, suggesting potential cardiovascular benefits.
Study 1: Anticancer Efficacy
A study conducted on triple-negative breast cancer (TNBC) cells demonstrated that this compound induced significant apoptotic cell death. The mechanism involved ER stress pathways and cross-talk with the MEK/ERK signaling cascade.
Study 2: Neuroprotective Effects
In a model of neurodegeneration, this compound exhibited protective effects against neuronal cell death induced by oxidative stress. The results indicated that it could reduce the levels of reactive oxygen species (ROS) and improve cell viability.
Comparative Biological Activity Table
Properties
Molecular Formula |
C19H25N3O6 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H25N3O6/c1-3-27-14-11-12(5-6-13(14)23)16-15(18(25)28-4-2)17(24)21-19(20-16)22-7-9-26-10-8-22/h5-6,11,15-16,23H,3-4,7-10H2,1-2H3,(H,20,21,24) |
InChI Key |
ZWKBYKAJACRJQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(C(=O)NC(=N2)N3CCOCC3)C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















